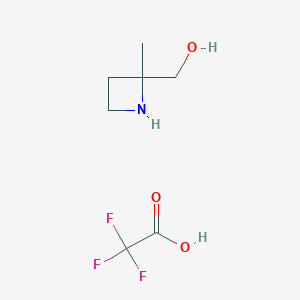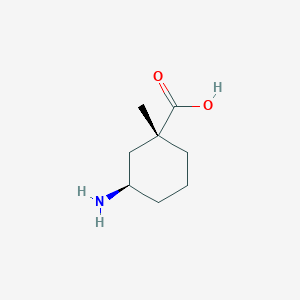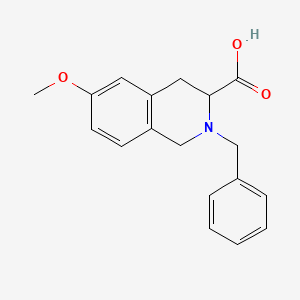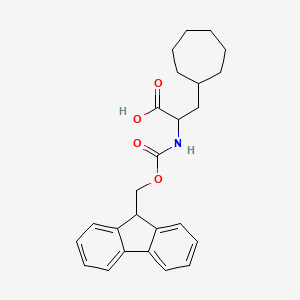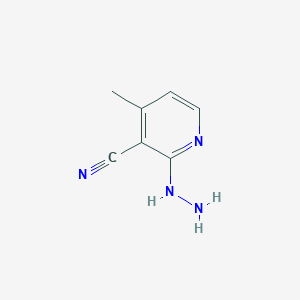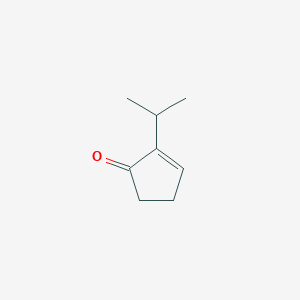
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a cyclohexane ring
Métodos De Preparación
One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of new reagents that make the process more accessible . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The use of advanced techniques and equipment ensures the efficient and cost-effective synthesis of the compound.
Análisis De Reacciones Químicas
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the carboxylic acid group can engage in ionic interactions. These interactions influence the compound’s behavior and effects in different environments.
Comparación Con Compuestos Similares
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior.
The presence of the trifluoromethoxy group in this compound imparts unique properties that make it distinct from these similar compounds.
Propiedades
Fórmula molecular |
C8H11F3O4 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O4/c9-8(10,11)15-5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13) |
Clave InChI |
DARDLEGGQMGUEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1OC(F)(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
